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Introduction
Heat Shock Cognate 71 kDa protein (HSC70), encoded by the HSPA8 gene, is a constitutively

expressed molecular chaperone belonging to the heat shock protein 70 (HSP70) family.[1][2]

Unlike its stress-inducible counterparts, HSC70 plays a crucial role in maintaining cellular

homeostasis under normal physiological conditions. Its functions are diverse and essential,

encompassing the folding of newly synthesized polypeptides, protein trafficking, disassembly of

clathrin-coated vesicles, and selective degradation of proteins via chaperone-mediated

autophagy.[2][3] Given its central role in cellular protein quality control, HSPA8 and its

homologues are highly conserved across a wide range of species, from yeast to humans. This

technical guide provides an in-depth overview of HSPA8 gene homologues, their quantitative

expression, key experimental protocols for their study, and their involvement in critical signaling

pathways.

HSPA8 Gene Homologues Across Species
The HSPA8 gene is remarkably conserved throughout evolution, reflecting its fundamental role

in cellular function. The protein products of HSPA8 orthologs across different species share a

high degree of sequence identity and structural similarity.
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The following table summarizes the orthologs of human HSPA8 in several key model

organisms, along with their respective protein sequence identities relative to the human protein.

Species
Common
Name

Gene
Symbol

NCBI
Protein
Accession

Sequence
Length
(Amino
Acids)

% Identity
to Human
HSPA8

Homo

sapiens
Human HSPA8 NP_006588.1 646 100%

Mus

musculus
Mouse Hspa8 NP_112442.2 646 99.8%

Rattus

norvegicus
Rat Hspa8

NP_0010991

44.1
646 99.7%

Gallus gallus Chicken HSPA8 NP_990334.2 646 98.6%

Danio rerio Zebrafish hspa8 NP_571701.1 648 96.3%

Drosophila

melanogaster
Fruit Fly Hsc70-4 NP_524161.1 649 93.5%

Caenorhabdit

is elegans
Nematode hsp-1 NP_505031.1 642 87.2%

Saccharomyc

es cerevisiae

Budding

Yeast
SSA1 NP_010998.1 642 72.8%

Note: Sequence identities were calculated based on pairwise protein alignments with human

HSPA8.

Quantitative Data: Gene Expression
The expression of HSPA8 is generally ubiquitous across tissues, consistent with its role as a

housekeeping chaperone. However, expression levels can vary between tissues. The following

table presents a summary of HSPA8 RNA expression levels in various human tissues, based

on data from the Genotype-Tissue Expression (GTEx) project.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tissue Normalized RNA Expression (TPM)

Brain - Cerebellum 450.5

Brain - Cortex 443.0

Heart - Left Ventricle 380.2

Kidney - Cortex 352.5

Liver 320.8

Lung 365.1

Muscle - Skeletal 290.7

Spleen 410.3

Testis 395.6

TPM: Transcripts Per Million. Data is illustrative and represents approximate mean expression

levels.[4]

Expression of Hsc70 has also been shown to be modulated in response to cellular stress in

various organisms. For instance, in the bumblebee Bombus terrestris, thermal stress leads to a

significant increase in Hsc70 expression.[5] Similarly, in the fish species Squalius torgalensis,

exposure to higher temperatures results in a significant increase in hsc70 mRNA expression.[6]

Key Signaling Pathways Involving HSPA8
HSPA8 is a central player in several critical cellular pathways. Its chaperone activity is integral

to the regulation of protein turnover and vesicular trafficking.

Chaperone-Mediated Autophagy (CMA)
In CMA, cytosolic proteins containing a KFERQ-like motif are selectively targeted for lysosomal

degradation. HSPA8 recognizes and binds to these substrate proteins, delivering them to the

lysosomal membrane protein LAMP2A for translocation into the lysosome.[3]
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Chaperone-Mediated Autophagy Pathway

Clathrin-Mediated Endocytosis (CME)
HSPA8 plays a crucial role in the uncoating of clathrin-coated vesicles (CCVs). In an ATP-

dependent manner, and with the help of co-chaperones like auxilin, HSPA8 disassembles the

clathrin coat from newly formed vesicles, allowing the clathrin to be recycled for subsequent

rounds of endocytosis.[7][8]
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Clathrin-Mediated Endocytosis Pathway
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Experimental Protocols
Phylogenetic Analysis of the HSPA8 Gene Family
This protocol outlines the steps to generate a phylogenetic tree to visualize the evolutionary

relationships between HSPA8 homologues.[9][10][11]

Sequence Retrieval: Obtain protein sequences of HSPA8 homologues from various species

of interest from databases such as NCBI GenBank or UniProt.

Multiple Sequence Alignment (MSA):

Use a multiple sequence alignment tool like ClustalW or MUSCLE to align the retrieved

protein sequences.

The alignment is crucial for identifying conserved regions and calculating evolutionary

distances.

Phylogenetic Tree Construction:

Input the aligned sequences into a phylogenetic analysis software package such as MEGA

(Molecular Evolutionary Genetics Analysis).

Choose a tree-building method. Common methods include:

Neighbor-Joining (NJ): A distance-based method that is computationally fast.

Maximum Likelihood (ML): A character-based method that evaluates the likelihood of

the data given a specific evolutionary model.

Bayesian Inference (BI): A probabilistic method that uses a Markov chain Monte Carlo

approach to find the most probable tree.

Select an appropriate substitution model (e.g., JTT, WAG) that best fits the data.

Perform a bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the

branches of the tree.

Tree Visualization and Interpretation:
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Visualize the generated tree using the software's built-in tools or a dedicated tree viewer.

Interpret the branching patterns to infer evolutionary relationships. The bootstrap values

on the nodes indicate the confidence in the branching.

1. Sequence Retrieval
(e.g., NCBI, UniProt)

2. Multiple Sequence Alignment
(e.g., ClustalW, MUSCLE)

3. Phylogenetic Tree Construction
(e.g., MEGA - NJ, ML)

4. Bootstrap Analysis
(e.g., 1000 replicates)

5. Tree Visualization
& Interpretation
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Phylogenetic Analysis Workflow

Co-Immunoprecipitation (Co-IP) to Identify HSPA8
Interacting Proteins
This protocol describes a general workflow for identifying proteins that interact with HSPA8 in a

cellular context.[12][13]

Cell Lysis:

Harvest cultured cells expressing the protein of interest.
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Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase

inhibitors to maintain protein-protein interactions.

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the

soluble proteins.

Immunoprecipitation:

Pre-clear the cell lysate by incubating with protein A/G-coupled beads to reduce non-

specific binding.

Incubate the pre-cleared lysate with a primary antibody specific to HSPA8 overnight at 4°C

with gentle rotation.

Add protein A/G-coupled beads to the lysate-antibody mixture and incubate for 1-4 hours

at 4°C to capture the antibody-antigen complexes.

Washing:

Pellet the beads by centrifugation and discard the supernatant.

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

Elution:

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Analysis by Western Blotting:

Separate the eluted proteins by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Probe the membrane with a primary antibody against the suspected interacting protein,

followed by an HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescence detection system.
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Co-Immunoprecipitation Workflow

Identification of HSPA8 Interactors by Mass
Spectrometry
This protocol outlines the general steps for a large-scale identification of HSPA8-interacting

proteins using mass spectrometry.[14][15][16]

Affinity Purification (AP):

Perform an immunoprecipitation as described in the Co-IP protocol, but on a larger scale

to obtain sufficient protein for mass spectrometry analysis.
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Alternatively, use a tagged version of HSPA8 (e.g., FLAG-HSPA8, HA-HSPA8) for a more

specific pulldown.

Elution and In-gel or In-solution Digestion:

Elute the protein complexes from the beads.

Separate the proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie

blue). Excise the entire protein lane or specific bands for in-gel digestion with trypsin.

Alternatively, perform an in-solution digestion of the eluted proteins with trypsin.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

Analyze the resulting peptide mixture by LC-MS/MS. The peptides are first separated by

liquid chromatography based on their hydrophobicity.

The separated peptides are then ionized and analyzed by the mass spectrometer. The

mass-to-charge ratio of the peptides is measured (MS1 scan), and then selected peptides

are fragmented to produce tandem mass spectra (MS2 scan).

Data Analysis:

Use a database search engine (e.g., Mascot, Sequest) to search the generated tandem

mass spectra against a protein sequence database.

The search results will provide a list of identified proteins that were co-purified with

HSPA8.

Utilize bioinformatics tools to filter out non-specific binders and identify high-confidence

interacting proteins.
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Mass Spectrometry Workflow for Interactome Analysis

Conclusion
The HSPA8 gene and its protein product, HSC70, are highly conserved and ubiquitously

expressed, underscoring their indispensable role in maintaining cellular proteostasis. This

technical guide has provided a comprehensive overview of HSPA8 homologues, their

expression patterns, and their involvement in fundamental cellular processes. The detailed

experimental protocols and pathway diagrams serve as a valuable resource for researchers

and drug development professionals investigating the multifaceted functions of this essential

molecular chaperone. A thorough understanding of HSPA8's biology is critical for elucidating its

role in various diseases and for the development of novel therapeutic strategies targeting

cellular protein quality control mechanisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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